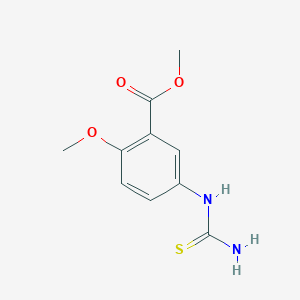

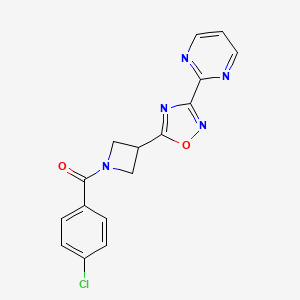

Methyl 5-(carbamothioylamino)-2-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-(carbamothioylamino)-2-methoxybenzoate, also known as MCB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCB belongs to the class of thioamides and is structurally similar to other compounds such as thioacetamide and thiourea.

Applications De Recherche Scientifique

Anticholinesterase Activity

Methyl 5-(carbamothioylamino)-2-methoxybenzoate and its derivatives have been assessed for anticholinesterase action, proving potent inhibitors of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). This suggests potential for therapeutic applications targeting diseases associated with cholinesterase dysfunction, such as Alzheimer's disease. Notably, specific compounds exhibited remarkable selectivity between AChE and BChE, which could lead to targeted therapies with reduced side effects (Luo et al., 2005).

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of compounds derived from this compound. For instance, imino-4-methoxyphenol thiazole derived Schiff base ligands have demonstrated moderate activity against bacteria and fungi, suggesting potential use in developing new antimicrobial agents. The ability to combat microbial growth introduces a promising avenue for research into treatments for infectious diseases (Vinusha et al., 2015).

Neuroprotective Activity

Derivatives of this compound, such as 5-aroylindolyl-substituted hydroxamic acids, have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This activity correlates with a decrease in phosphorylation and aggregation of tau proteins, as well as neuroprotective effects through triggering ubiquitination. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's by ameliorating disease phenotypes (Lee et al., 2018).

Conformational Study and Interaction Analysis

The structural and conformational properties of compounds closely related to this compound have been analyzed, revealing insights into their stability and interaction mechanisms. These studies are crucial for understanding how such compounds interact with biological targets and can inform the design of more effective drugs (Channar et al., 2020).

Mécanisme D'action

Target of Action

Methyl 5-(carbamothioylamino)-2-methoxybenzoate, also known as Carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is a fungicide and its main use is in plant protection .

Mode of Action

Carbendazim operates by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This substance is aneugenic and causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Biochemical Pathways

It’s worth noting that many bioactive compounds, including indole derivatives, have been found to interact with multiple receptors and influence a variety of biological pathways .

Pharmacokinetics

After administration, Carbendazim is eliminated through the urine. In a study where male and female rats were given gavage doses of radioactively labelled Carbendazim, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .

Result of Action

The result of Carbendazim’s action is primarily seen in its aneugenic effects. It causes aneuploidy and polyploidy in germ cells and somatic cells, which can lead to various biological effects .

Action Environment

: Carbendazim - Wiley Online Library : A brief review of the biological potential of indole derivatives

Analyse Biochimique

Biochemical Properties

It is known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Related compounds have been shown to undergo various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Methyl 5-(carbamothioylamino)-2-methoxybenzoate at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages

Metabolic Pathways

It is known that one-carbon metabolism is a central metabolic pathway involved in the synthesis and recycling of several amino acids

Transport and Distribution

Similar compounds have been shown to be transported and distributed via various mechanisms

Subcellular Localization

The subcellular localization of similar compounds has been studied, revealing diverse localizations and effects on activity or function

Propriétés

IUPAC Name |

methyl 5-(carbamothioylamino)-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-14-8-4-3-6(12-10(11)16)5-7(8)9(13)15-2/h3-5H,1-2H3,(H3,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOAARYOPJXTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2416975.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2416978.png)

![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)

![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)

![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)